molecular formula C17H21N5S B610089 PHGDH-inactive CAS No. 1914971-16-6

PHGDH-inactive

Cat. No. B610089
M. Wt: 327.45
InChI Key: ITLPIAAGIQAGRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PHGDH-inactive is an inactive analog of the 3-phosphoglycerate dehydrogenase (PHGDH) inhibitors NCT-502 and NCT-503 . It is intended to serve as a negative control for NCT-502 and NCT-503 .


Chemical Reactions Analysis

PHGDH-inactive does not inhibit PHGDH in vitro . Unlike the inhibitors, PHGDH-inactive does not block serine synthesis in cells, or kill PHGDH-dependent cell lines .


Physical And Chemical Properties Analysis

PHGDH-inactive is a solid compound with a molecular weight of 327.45 . It is soluble in DMSO at 83.33 mg/mL (ultrasonic) . It should be stored at 4°C and protected from light .

Scientific Research Applications

  • Role in Cancer Resistance and Therapeutics : PHGDH (3-phosphoglycerate dehydrogenase) is crucial in cancer due to its role in metabolic reprogramming within cancer cells. It is a rate-limiting enzyme in de novo serine biosynthesis and is highly expressed in various cancers. PHGDH facilitates resistance to cancer therapeutics and is a potential target for developing metabolic therapies (Rathore et al., 2020).

  • Design of Allosteric Inhibitors : Selective allosteric inhibitors of PHGDH have been designed to inhibit its activity, selectively inhibit de novo serine synthesis in cancer cells, and reduce tumor growth. This underscores the potential of PHGDH as a therapeutic target (Wang et al., 2017).

  • PHGDH in Nutrient Stress and Tumorigenesis : PHGDH plays a role in tumor growth under nutrient stress. It shows altered activity in the nucleus under glucose restriction, impacting cell growth and highlighting its importance in cancer development (Ma et al., 2021).

  • Impact on Redox Homeostasis in Cancer Stem Cells : PHGDH is linked to the regulation of redox homeostasis and NADPH production, crucial for breast cancer stem cells' enrichment in response to hypoxia or chemotherapy (Samanta & Semenza, 2016).

  • PHGDH in Glioma Tumor Progression : PHGDH induces glioma cells' proliferation and invasion, demonstrating a non-metabolic role in glioma tumorigenesis. It acts as a potential prognostic marker for glial brain tumors (Liu et al., 2012).

  • Role in Cervical Adenocarcinoma : PHGDH is a novel target in cervical adenocarcinoma. Its downregulation inhibits proliferation and enhances sensitivity to cisplatin, indicating its therapeutic potential (Jing et al., 2015).

  • PHGDH as a Predictor in Gastric Cancer : Elevated PHGDH expression is significantly correlated with tumor stage and prognosis in gastric cancer, suggesting its role as a prognostic marker and therapeutic target (Xian et al., 2016).

Safety And Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately .

Future Directions

The role of PHGDH, the active form of PHGDH-inactive, in cancer progression is still being explored. For instance, it has been found that the loss of PHGDH potentiates metastatic dissemination . Also, low levels of glycolytic metabolite 3-phosphoglycerate (3-PGA) can switch PHGDH from cataplerosis serine synthesis to pro-apoptotic activation . These findings could potentially influence future research directions for PHGDH-inactive.

properties

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-4-pyridin-4-ylpiperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5S/c1-13-11-14(2)19-16(12-13)20-17(23)22-9-7-21(8-10-22)15-3-5-18-6-4-15/h3-6,11-12H,7-10H2,1-2H3,(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLPIAAGIQAGRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=S)N2CCN(CC2)C3=CC=NC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PHGDH-inactive

Citations

For This Compound
11
Citations
ME Pacold, KR Brimacombe, SH Chan… - Nature chemical …, 2016 - nature.com
… NCT-502, NCT-503 and the inactive compound PHGDH-inactive were inactive against a panel of other dehydrogenases (Supplementary Fig. 1c) and showed minimal cross-reactivity (<…
Number of citations: 423 www.nature.com
SH Issaq, A Mendoza, R Kidner, TI Rosales… - Molecular cancer …, 2020 - AACR
… For studies involving NCT-503, PHGDH Inactive, or GNE-618, cells were treated the day after plating with the indicated concentrations of compounds in the indicated media conditions. …
Number of citations: 22 aacrjournals.org
JM Tanner, C Bensard, P Wei, NM Krah… - Molecular Cancer …, 2017 - AACR
… called PHGDH-inactive (Cayman Chemical) were reconstituted in DMSO. Final concentrations of inhibitors were 3.7 μmol/L, 18.5 μmol/L, and 37 μmol/L for PHGDH-inactive and …
Number of citations: 42 aacrjournals.org
JM Rohde, KR Brimacombe, L Liu, ME Pacold… - Bioorganic & medicinal …, 2018 - Elsevier
Proliferating cells, including cancer cells, obtain serine both exogenously and via the metabolism of glucose. By catalyzing the first, rate-limiting step in the synthesis of serine from …
Number of citations: 24 www.sciencedirect.com
W Zhang, Y Fu, L Peng, Y Ogawa, X Zhou… - bioRxiv, 2023 - biorxiv.org
… To determine the effects of PHGDH activity on mature AIS, we used the selective inhibitor NCT503 to block PHGDH activity and a non-active analogue PHGDH-inactive as a negative …
Number of citations: 1 www.biorxiv.org
P Arumugam, M Chauhan, T Rajeev, R Chakraborty… - bioRxiv, 2021 - biorxiv.org
… [D] Expression of IL1β and TNFα in THP1 cells treated with the serine biosynthesis inhibitor-NCT-503 and its inactive form-PHGDH-inactive. Expression values are mean fold change in …
Number of citations: 1 www.biorxiv.org
P Arumugam, M Chauhan, T Rajeev… - Frontiers in …, 2022 - frontiersin.org
… (D) Expression of IL1β and TNFα in THP1 cells treated with the serine biosynthesis inhibitor NCT-503 and its inactive form PHGDH-inactive. Expression values are mean fold change in …
Number of citations: 5 www.frontiersin.org
R Xu, W Jones, E Wilcz‐Villega, ASH Costa… - EMBO …, 2020 - embopress.org
… -MB-468 and HCC1143), while its PHGDH inactive form only had an effect in T47D cells (Fig … cancer cell lines treated with NCT502 or PHGDH inactive control compound (PHGDH IA). …
Number of citations: 5 www.embopress.org
W Yu, Z Wang, K Zhang, Z Chi, T Xu, D Jiang, S Chen… - Molecular cell, 2019 - cell.com
Activated macrophages adapt their metabolic pathways to drive the pro-inflammatory phenotype, but little is known about the biochemical underpinnings of this process. Here, we find …
Number of citations: 179 www.cell.com
BDA Ngo - 2020 - search.proquest.com
The success of any organism, unicellular or multicellular, depends on their ability to generate sufficient biomass and propagate advantageous genetic traits to their progeny in an ever-…
Number of citations: 0 search.proquest.com

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